Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyri dino[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- 1-Ethyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridines and pyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and calcium channel blocking properties. This article reviews the existing literature on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic rings and functional groups that contribute to its reactivity and biological activity. The presence of a furan moiety and a dihydropyridine core is particularly noteworthy as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of dihydropyridine derivatives has been documented in several studies. For example, a recent investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate may share these properties due to its structural similarities.
Calcium Channel Blocking Activity
Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers. This activity is crucial for managing conditions such as hypertension and angina. The compound's structure suggests it may interact with calcium channels similarly to well-known drugs like nifedipine . Experimental data on related compounds indicate that modifications in the ester groups can significantly enhance calcium channel blocking activity.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate was tested against a panel of microorganisms. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
Study 2: Anticancer Mechanism
A study focusing on the anticancer effects of structurally related dihydropyridine compounds found that they could inhibit cell proliferation in human breast cancer cells (MCF-7). The compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates by up to 40% at concentrations of 50 µM over 48 hours.
Data Summary
Activity | Tested Concentration | Effect |
---|---|---|
Antimicrobial | 32 µg/mL | Moderate inhibition of E. coli |
Anticancer (MCF-7 Cells) | 50 µM | 40% increase in apoptosis |
Calcium Channel Blocking | Varies | Comparable efficacy to nifedipine |
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O4/c1-3-27-20(26)14-10-15-18(24(16(14)21)11-13-7-5-9-28-13)22-17-12(2)6-4-8-23(17)19(15)25/h4-10,21H,3,11H2,1-2H3 |
InChI Key |
SMSNMMLNEREPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CO4 |
Origin of Product |
United States |
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